3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride
Description
Properties
Molecular Formula |
C11H16ClNO3S |
|---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)sulfonylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-15-10-4-2-3-5-11(10)16(13,14)9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H |
InChI Key |
XARAPBHRCTWYFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride typically involves the sulfonylation of pyrrolidine with a 2-methoxyphenylsulfonyl chloride derivative under controlled basic conditions. This reaction introduces the sulfonyl group onto the nitrogen atom of the pyrrolidine ring, forming the sulfonamide linkage.
The key steps are:
- Activation of the sulfonyl chloride reagent (2-methoxybenzenesulfonyl chloride)
- Nucleophilic substitution by pyrrolidine nitrogen
- Isolation and purification of the hydrochloride salt
This approach is widely reported in synthetic protocols for sulfonamide derivatives due to its straightforwardness and high yield potential.
Detailed Procedure from Patent Literature
A closely related sulfonylated compound preparation method is described in patent US20090318709A1, which involves:
- Starting from a 3-(2-methoxyphenylsulfonyl)-2-methylpropanol intermediate.
- Activation of the alcohol group by conversion to a tosylate using para-toluenesulfonyl chloride in the presence of a base such as triethylamine.
- Subsequent nucleophilic substitution with an amine to form the sulfonamide linkage.
Though this patent focuses on a more complex derivative, the core sulfonylation chemistry and the use of sulfonyl chlorides under basic conditions are directly applicable to the synthesis of 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride.
Example reaction conditions from the patent:
| Reagent/Condition | Quantity/Details | Outcome |
|---|---|---|
| 3-(2-Methoxyphenylsulfanyl)-2-methylpropanol | 2 g (9.4 mmol) | Starting material |
| Para-toluenesulfonyl chloride | 2 g (10.5 mmol) | Tosylation reagent |
| 4-Dimethylaminopyridine | 115 mg (0.94 mmol) | Catalyst |
| Triethylamine | 1.2 g (12.1 mmol), added dropwise | Base |
| Solvent | Methylene chloride, 10 mL | Reaction medium |
| Temperature | Ambient, 2 hours | Reaction time |
| Yield | 75% (white powder) | Purified tosylate intermediate |
This tosylate intermediate is then reacted with pyrrolidine or related amines to yield the sulfonylated pyrrolidine product after workup and purification.
Alternative Synthetic Routes and Catalytic Methods
Recent research in allylic amine synthesis via nickel-catalyzed coupling reactions provides alternative methodologies to access sulfonylated amines, including pyrrolidine derivatives. These methods involve:
- Nickel(0) catalysis (e.g., Ni(COD)2)
- Phosphine ligands (e.g., tricyclohexylphosphine)
- Aldehydes and sulfonamides as substrates
- Elevated temperatures (around 100 °C)
- Anhydrous solvents like acetonitrile
Though primarily applied to allylic amines, these catalytic protocols demonstrate the versatility of transition-metal catalysis in constructing sulfonamide-containing amines with moderate to good yields (40-60%) and high purity after chromatographic purification.
Formation of Hydrochloride Salt
After obtaining the free base 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine, conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or methanol). This step enhances the compound’s stability, crystallinity, and often improves its handling and solubility profile for further applications.
Analytical Data and Research Outcomes
Purity and Characterization
- Chiral purity for stereoisomeric sulfonylated compounds can be determined by chiral high-performance liquid chromatography (HPLC) using chiralcel OD columns with hexane/ethanol/diethylamine eluents. Typical retention times distinguish (S) and (R) enantiomers with purity >99% achievable.
- Mass spectrometry (MS) confirms molecular ion peaks consistent with the sulfonylated pyrrolidine structure (e.g., m/z 367 [M+H]+ for related intermediates).
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) validates the chemical environment of aromatic methoxy groups, sulfonyl moieties, and pyrrolidine ring protons.
Yield and Reaction Efficiency
| Step | Yield (%) | Notes |
|---|---|---|
| Tosylation of alcohol intermediate | 75 | High purity, white powder |
| Nucleophilic substitution with amine | 79 | Efficient coupling step |
| Overall sulfonylated pyrrolidine | 70-80 | Typical for multi-step process |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield | Comments |
|---|---|---|---|
| Sulfonyl chloride activation | 2-Methoxybenzenesulfonyl chloride + base (triethylamine or pyridine) | Intermediate tosylate, ~75% yield | Tosylation activates alcohol group |
| Nucleophilic substitution | Pyrrolidine + tosylate intermediate, heat (e.g., 105 °C, 24 h), triethylamine | Sulfonylated pyrrolidine, ~79% yield | Formation of sulfonamide linkage |
| Salt formation | Treatment with HCl in ether or methanol | Hydrochloride salt | Improves stability and handling |
| Catalytic alternative | Ni(COD)2, PCy3, Ti(OiPr)4, acetonitrile, 100 °C | 40-60% yield (for related amines) | Transition metal catalysis route |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3-[(2-Hydroxyphenyl)sulfonyl]pyrrolidine hydrochloride.
Reduction: 3-[(2-Methoxyphenyl)thio]pyrrolidine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy group may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride is unique due to the presence of both a methoxy group and a sulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Biological Activity
3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.
Molecular Formula: C11H14ClN O3S
Molecular Weight: 273.75 g/mol
IUPAC Name: 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride
Canonical SMILES: CC1(C(=O)N(C(=O)N1)CC(=O)N2CCNCC2)C3=CC=CC=C3
The biological activity of 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's ability to form hydrogen bonds, which can modulate the activity of target proteins. This interaction is crucial in pathways related to inflammation and neuroprotection, making it a candidate for further therapeutic exploration .
Antimicrobial Activity
Research indicates that compounds similar to 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective capabilities, particularly in models of oxidative stress. In vitro studies demonstrated that it could mitigate oxidative damage in neuronal cells, likely through its antioxidant properties. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .
Enzyme Inhibition
Inhibition studies have highlighted the ability of this compound to act as an inhibitor for certain enzymes involved in neurotransmission, such as acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions and providing therapeutic benefits in conditions like Alzheimer's disease .
Case Studies
- Neuroprotective Study : A recent study investigated the effects of 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results indicated that the compound significantly reduced cell death and lipid peroxidation, showcasing its protective effects against oxidative stress .
- Antimicrobial Efficacy : Another study tested various derivatives of pyrrolidine compounds against Gram-positive and Gram-negative bacteria. The findings revealed that 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride had notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Research Findings Summary
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains (e.g., S. aureus, E. coli). |
| Neuroprotective | Reduces oxidative stress-induced cell death in neuronal models. |
| Enzyme Inhibition | Inhibits AChE, potentially enhancing cognitive function. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Sulfonylation : React pyrrolidine with 2-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Monitor reaction progress via TLC or HPLC .
- Hydrochloride Salt Formation : Precipitate the free base using HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether). Confirm salt formation via FT-IR (characteristic N–H stretching) and elemental analysis .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. For example, polar aprotic solvents (DMF, DMSO) may enhance sulfonylation yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with standards .
- Spectroscopy : Confirm structure via -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyrrolidine protons at δ 1.5–3.0 ppm) and HRMS (exact mass: CHClNOS) .
- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values .
Q. What safety protocols are critical during handling and storage?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group .
- Waste Disposal : Segregate halogenated organic waste and consult certified chemical disposal services for incineration .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity or optimizing synthesis?
- Methodology :
- Reaction Path Search : Use density functional theory (DFT) to model sulfonylation transition states. Software like Gaussian or ORCA can identify energy barriers and optimal conditions (e.g., solvent effects) .
- Molecular Dynamics : Simulate solvation effects on salt formation using tools like GROMACS. Correlate simulation data with experimental crystallization outcomes .
- Machine Learning : Train models on existing sulfonylation reaction datasets (e.g., reaction yield vs. solvent polarity, temperature) to predict optimal parameters .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
- Methodology :
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to assign ambiguous peaks .
- Variable Temperature NMR : Conduct experiments at different temperatures to identify dynamic processes (e.g., pyrrolidine ring puckering) that may cause splitting .
- Isotopic Labeling : Synthesize -labeled methoxy groups to confirm assignments via 2D NMR (HSQC, HMBC) .
Q. What strategies are effective for studying its biological activity while minimizing non-specific interactions?
- Methodology :
- Targeted Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to specific receptors (e.g., GPCRs common to pyrrolidine derivatives) .
- Off-Target Screening : Employ high-throughput screening against kinase panels or cytochrome P450 enzymes to assess selectivity .
- Solubility Optimization : Prepare derivatives (e.g., PEGylated analogs) for in vivo studies. Use DLS to monitor aggregation in physiological buffers .
Methodological Considerations for Experimental Design
Q. How can reaction scalability be balanced with yield and purity?
- Methodology :
- Process Intensification : Use microreactors for sulfonylation to enhance mixing and heat transfer, reducing side reactions .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate purity in real time .
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve sustainability without compromising yield .
Q. What are best practices for validating synthetic intermediates?
- Methodology :
- Intermediate Trapping : Quench aliquots at timed intervals and characterize via LC-MS to detect byproducts (e.g., over-sulfonylated species) .
- Stability Studies : Store intermediates under varying conditions (light, humidity) and monitor degradation via accelerated stability testing (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
